2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine;dihydrochloride
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Overview
Description
This compound, also known as Cystofur Dihydrochloride , has a molecular formula of C10H20Cl2N2OS and a molecular weight of 287.25. It is a high-quality reference standard used for pharmaceutical testing .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, it is mentioned as a pharmaceutical impurity standard . This suggests that it may be produced as a byproduct or intermediate in the synthesis of certain pharmaceuticals.Molecular Structure Analysis
The molecular structure of this compound is complex, with a furan ring and multiple functional groups including dimethylamino, methylsulfanyl, and ethanamine groups . The presence of these groups suggests that the compound may have interesting chemical properties and reactivity.Scientific Research Applications
Sustainable Access to New Generation Polymers and Fuels
Furan derivatives, such as 5-Hydroxymethylfurfural (HMF) and its derivatives, are pivotal in sustainable chemistry. They serve as platform chemicals derived from biomass, leading to monomers for polymers, fuels, solvents, and various functional materials. This transformation emphasizes the shift from petroleum-based to renewable sources for chemical production, highlighting the environmental benefits and sustainable access to essential materials and energy sources (Chernyshev et al., 2017).
Green Chemistry and Solvent Selection
In the context of green chemistry, the dehydration of sugars to furan derivatives like 5-HMF and furfural is significant for producing environmentally friendly chemicals and fuels. This process involves careful solvent selection to avoid undesired side reactions, emphasizing the role of sustainable practices in chemical synthesis (Esteban et al., 2020).
Biofuel Development
Furan-based compounds, particularly 2,5-dimethylfuran (DMF), have been identified as promising biofuels for spark ignition engines. DMF, derived from lignocellulosic biomass, offers a renewable, environmentally friendly alternative to traditional fossil fuels, potentially reducing harmful emissions and mitigating climate change impacts (Hoang et al., 2021).
Medicinal Chemistry
Furan and thiophene derivatives play a crucial role in drug design, particularly in modifying nucleobases, nucleosides, and their analogs. These modifications can significantly impact the medicinal chemistry of compounds, potentially leading to new treatments for various diseases (Ostrowski, 2022).
Mechanism of Action
Target of Action
The compound, 2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine;dihydrochloride, is a pharmaceutical impurity standard . It is also known as Ranitidine Related Compound A (USP), and Ranitidine impurity B (PhEur)
Mode of Action
It is known to have biological activity and is used as a reagent in organic synthesis .
Biochemical Pathways
It is known to participate in various organic synthesis reactions .
Properties
IUPAC Name |
2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2OS.2ClH/c1-12(2)7-9-3-4-10(13-9)8-14-6-5-11;;/h3-4H,5-8,11H2,1-2H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTOYGBZXJSVNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(O1)CSCCN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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